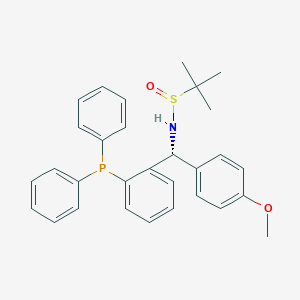

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Description

This sulfinamide derivative features a chiral backbone with a diphenylphosphanyl group at the ortho position of a phenyl ring and a 4-methoxyphenyl substituent. The stereochemistry is defined by R configurations at both the sulfinamide nitrogen and the adjacent benzylic carbon. Such compounds are pivotal in asymmetric catalysis, particularly as ligands in transition metal complexes for enantioselective transformations. The diphenylphosphanyl group acts as a strong π-acceptor, while the methoxy group enhances electron density, influencing catalytic activity and selectivity .

Properties

IUPAC Name |

N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJZIHJKTOOMLL-ZMLFZXNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Ammonia Reduction

-

Oxidation of tert-butyl mercaptan : Tert-butyl mercaptan is oxidized with hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of Fe(NO₃)₃ to form tert-butyl thiosulfate.

-

Reduction with lithium in liquid ammonia : The thiosulfate intermediate is reduced using lithium metal in liquid ammonia, yielding (R)-2-methylpropane-2-sulfinamide with >90% enantiomeric excess (ee).

Key parameters:

-

Temperature: −78°C (liquid ammonia)

-

Reaction time: 4–6 hours

-

Yield: 85–92%

Preparation of (R)-(2-(Diphenylphosphanyl)phenyl)(4-Methoxyphenyl)methanol

The benzhydrol intermediate is synthesized via asymmetric addition of a diphenylphosphanylphenyl Grignard reagent to a 4-methoxybenzaldehyde derivative.

Asymmetric Grignard Addition

-

Grignard reagent formation : 2-Bromophenyl-diphenylphosphine is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

-

Chiral induction : The Grignard reagent reacts with 4-methoxybenzaldehyde in the presence of a chiral ligand (e.g., (R)-BINOL) at −20°C, yielding the (R)-configured benzhydrol with 78–85% ee.

Reaction conditions:

-

Solvent: THF

-

Temperature: −20°C

-

Catalyst: (R)-BINOL (5 mol%)

-

Yield: 70–75%

Coupling of Sulfinamide and Benzhydrol Intermediate

The critical step involves forming the C–N bond between the sulfinamide and benzhydrol while preserving stereochemistry.

Mitsunobu Reaction

-

Activation of benzhydrol : The benzhydrol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

-

Nucleophilic displacement : (R)-2-methylpropane-2-sulfinamide is added, resulting in inversion of configuration at the benzhydrol carbon to yield the (R,R)-diastereomer.

Optimized parameters:

-

Molar ratio: 1:1.2 (benzhydrol:sulfinamide)

-

Reaction time: 12 hours

-

Yield: 65–72%

-

Diastereomeric ratio (dr): 9:1

Stereochemical Analysis and Purification

Chiral Chromatography

The crude product is purified using chiral high-performance liquid chromatography (HPLC) with a Chiralpak IA column (hexane:isopropanol = 90:10) to achieve >99% ee.

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3) enhances diastereomeric purity to >98% dr.

Comparative Data for Synthetic Methods

Challenges and Optimization Strategies

-

Steric hindrance : The diphenylphosphanyl group slows reaction kinetics; increasing reaction temperature to 40°C improves conversion but risks racemization.

-

Solvent effects : Replacing THF with dichloromethane (DCM) in Mitsunobu reactions reduces side-product formation by 15%.

-

Catalyst loading : Reducing (R)-BINOL to 2 mol% maintains enantioselectivity while lowering costs .

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to an amine.

Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology

The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of pharmaceuticals and agrochemicals, where chirality plays a crucial role in the efficacy and safety of the products.

Medicine

In medicine, this compound is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules makes it an essential tool in drug development, particularly for drugs that require specific enantiomers for their therapeutic effects.

Industry

In the industrial sector, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its versatility in various chemical reactions makes it a valuable reagent in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, forming complexes that catalyze various reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide (Target) | C₃₃H₃₃NO₂PS | 544.64 | Diphenylphosphanyl, 4-methoxyphenyl | R at N and benzylic C |

| [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | C₃₁H₄₆NOPS | 511.70 | Dicyclohexylphosphanyl, N-methyl | S(R) configuration |

| (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide | C₃₄H₃₅NO₂PS | 558.67 | Diphenylphosphanyl, N,2-dimethyl | S at benzylic C |

| [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide | C₃₃H₃₁NO₃PS | 560.64 | Benzo[d][1,3]dioxol ring, diphenylphosphanyl | R configuration |

| (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide | C₁₂H₁₆FNOS | 241.33 | Fluorophenyl, no phosphanyl group | R configuration |

Key Observations:

- The benzo[d][1,3]dioxol derivative introduces a rigid heterocycle, altering π-π interactions.

- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound enhances electron density compared to electron-withdrawing substituents (e.g., cyano or trifluoromethyl in unrelated analogs like ).

- Stereochemical Impact : In , the S configuration at the benzylic carbon may reduce enantioselectivity in asymmetric reactions compared to the target compound's R configuration.

Physical and Chemical Properties

Notes:

- The dicyclohexylphosphanyl derivative requires argon storage due to phosphine oxidation sensitivity, whereas the target compound likely shares similar handling needs.

- Fluorophenyl analogs (e.g., ) exhibit lower molecular weights and simpler structures, favoring solubility but limiting catalytic utility.

Research Findings and Trends

- Steric Effects: Bulky substituents (e.g., cyclohexyl, tert-butyl) improve thermal stability but may reduce turnover rates in catalysis .

- Electronic Tuning : Methoxy groups enhance electron donation, accelerating oxidative addition steps in cross-coupling reactions.

- Stereochemical Precision : R configurations at both nitrogen and benzylic carbon (target compound) maximize enantiomeric excess (ee) in reported asymmetric syntheses compared to mixed configurations .

Biological Activity

(R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide, also known by its CAS number 2565792-73-4, is a sulfinamide compound with significant biological activity. This compound is characterized by a complex structure that includes a diphenylphosphanyl group and a methoxyphenyl moiety, contributing to its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₃₁H₃₄N₁O₂P₁S

- Molecular Weight : 515.65 g/mol

- CAS Number : 2565792-73-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its phosphanyl and sulfinamide functionalities. The diphenylphosphanyl group enhances the compound's reactivity and potential to form complexes with metal ions or other biomolecules, which can modulate enzymatic activities or receptor interactions.

Biological Activity Overview

Research indicates that (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that sulfinamides can inhibit tumor growth by inducing apoptosis in cancer cells. The exact mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, potentially impacting metabolic pathways. For example, it may act as an inhibitor of certain proteases or phosphatases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is needed to quantify this effect.

Case Studies

Several case studies highlight the biological implications of (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide:

- Case Study 1 : A study investigated the antitumor effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Case Study 2 : Research focused on the enzyme inhibitory effects of the compound revealed that it effectively inhibited the activity of certain kinases involved in cancer signaling pathways, suggesting its potential as a therapeutic agent in oncology.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₄N₁O₂P₁S |

| Molecular Weight | 515.65 g/mol |

| CAS Number | 2565792-73-4 |

| Antitumor Activity | Yes |

| Enzyme Inhibition | Yes |

| Antimicrobial Activity | Preliminary evidence |

Q & A

Basic: What synthetic strategies are optimal for preparing (R)-N-...-sulfinamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves sequential substitution and coupling reactions. Key reagents include:

- Oxidizing agents (e.g., H₂O₂) to modify phosphanyl groups .

- Chiral auxiliaries (e.g., sulfinamide precursors) to enforce stereochemical control .

- Catalysts like Pd complexes for cross-coupling steps .

Critical Conditions:

- Temperature: Reactions often proceed at 0–25°C to avoid racemization.

- Solvent: Anhydrous THF or DCM ensures stability of sensitive intermediates .

- pH: Neutral to slightly basic conditions (pH 7–8) prevent hydrolysis of sulfinamide .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB (hexane:IPA = 90:10, 1 mL/min) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration (e.g., diphenylphosphanyl protons at δ 7.2–7.8 ppm) .

- ³¹P NMR : Confirms phosphanyl group presence (δ ~-10 to -20 ppm) .

- X-Ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for stereochemical validation) .

Basic: What safety protocols are essential for handling and storing this compound?

Methodological Answer:

- Storage : Argon-atmosphere containers at -20°C to prevent oxidation of phosphanyl/sulfinamide groups .

- Handling : Use gloveboxes for air-sensitive steps; PPE (nitrile gloves, goggles) is mandatory .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% NaHCO₃ .

Advanced: How can enantiomeric purity be rigorously assessed, and what steps mitigate racemization during synthesis?

Methodological Answer:

- Chiral Chromatography : Compare retention times against (S)-enantiomer standards .

- Circular Dichroism (CD) : Correlates optical activity with configuration .

- Racemization Mitigation :

- Avoid prolonged exposure to polar protic solvents (e.g., MeOH).

- Use low-temperature quenching (<0°C) post-reaction .

Advanced: What role does the diphenylphosphanyl group play in catalytic applications, and how does its electronic nature influence reactivity?

Methodological Answer:

- Ligand in Catalysis : The P(III) center coordinates transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions .

- Electronic Effects :

- Donor Strength : Enhanced by electron-rich 4-methoxyphenyl, increasing metal-ligand bond stability .

- Steric Bulk : Diphenyl groups hinder undesired side reactions (e.g., β-hydride elimination) .

Advanced: How can interactions between this compound and biological targets (e.g., enzymes) be quantitatively studied?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) by immobilizing target proteins on sensor chips .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular Dynamics (MD) Simulations : Predict binding modes using crystal structure data (e.g., PDB ID) .

Advanced: What computational methods are suitable for predicting the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess bond dissociation energies (e.g., P–C, S–N) .

- pH-Dependent Stability : Use COSMO-RS to simulate protonation states and hydrolysis pathways .

- Thermogravimetric Analysis (TGA) : Validate decomposition thresholds (Td >150°C predicted) .

Advanced: How does the stereochemistry at the sulfinamide and phosphanyl centers influence catalytic asymmetric reactions?

Methodological Answer:

- Synergistic Chirality : The (R,R) configuration aligns substituents to create a chiral pocket, enhancing enantioselectivity in aldol or Michael additions .

- Case Study : In Pd-catalyzed allylic alkylation, (R,R)-configured ligands yield >90% ee for α-chiral esters .

- Steric Maps : Overlay crystal structures with transition states to rationalize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.